molecular formula C11H17N3O2 B15119801 [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol

[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol

Cat. No.: B15119801
M. Wt: 223.27 g/mol
InChI Key: GKSUQCSCNQGETJ-UHFFFAOYSA-N
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Description

[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a chemical compound that features a piperidine ring substituted with a methanol group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is utilized in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol is unique due to the combination of its methoxypyrimidine and piperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C11H17N3O2/c1-16-10-5-12-11(13-6-10)14-4-2-3-9(7-14)8-15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

GKSUQCSCNQGETJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)N2CCCC(C2)CO

Origin of Product

United States

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